1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride
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Overview
Description
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the 4-chlorophenyl group and the piperidine ring structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Methylation: The N-methyl group is introduced through methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow processes. The use of microwave reactors has been explored to enhance the efficiency of the synthesis . Heterogeneous catalysis using metal ions supported on polymeric resins can also be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorinated aromatic compounds, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A selective histamine H1 antagonist used to treat allergic symptoms.
Chlorcyclizine: An antihistamine agent belonging to the diarylpiperazine group.
Clocinizine: Another antihistamine agent with a similar structure.
Uniqueness
1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical properties
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride involves the reaction of 4-chlorobenzaldehyde with N-methylpiperidin-4-amine followed by reduction and salt formation.", "Starting Materials": ["4-chlorobenzaldehyde", "N-methylpiperidin-4-amine", "reducing agent", "hydrochloric acid"], "Reaction": ["Step 1: 4-chlorobenzaldehyde is reacted with N-methylpiperidin-4-amine in the presence of a suitable solvent and catalyst to form 1-(4-chlorophenyl)-N-methylpiperidin-4-amine.", "Step 2: The resulting compound is then reduced using a suitable reducing agent such as sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine."] } | |
CAS No. |
2694733-87-2 |
Molecular Formula |
C12H19Cl3N2 |
Molecular Weight |
297.7 |
Purity |
95 |
Origin of Product |
United States |
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